![molecular formula C16H26O2S B15168212 2-[4-(Octyloxy)phenoxy]ethane-1-thiol CAS No. 649739-41-3](/img/structure/B15168212.png)
2-[4-(Octyloxy)phenoxy]ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Octyloxy)phenoxy]ethane-1-thiol is an organic compound with the molecular formula C18H30O3S It is characterized by the presence of an octyloxy group attached to a phenoxy ring, which is further connected to an ethane-1-thiol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Octyloxy)phenoxy]ethane-1-thiol typically involves the reaction of 4-(Octyloxy)phenol with ethylene oxide to form 2-[4-(Octyloxy)phenoxy]ethanol. This intermediate is then treated with thionyl chloride to yield this compound . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to ensure the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Octyloxy)phenoxy]ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Brominated or nitrated derivatives of the phenoxy ring.
Wissenschaftliche Forschungsanwendungen
2-[4-(Octyloxy)phenoxy]ethane-1-thiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[4-(Octyloxy)phenoxy]ethane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. Additionally, the phenoxy ring may engage in π-π interactions with aromatic residues in proteins, influencing their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(Butyloxy)phenoxy]ethane-1-thiol
- 2-[4-(Hexyloxy)phenoxy]ethane-1-thiol
- 2-[4-(Decyloxy)phenoxy]ethane-1-thiol
Uniqueness
2-[4-(Octyloxy)phenoxy]ethane-1-thiol is unique due to the length of its octyloxy chain, which can influence its solubility, reactivity, and interaction with biological targets. Compared to shorter or longer alkyl chains, the octyloxy group provides a balance between hydrophobicity and flexibility, making it suitable for various applications .
Eigenschaften
CAS-Nummer |
649739-41-3 |
|---|---|
Molekularformel |
C16H26O2S |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
2-(4-octoxyphenoxy)ethanethiol |
InChI |
InChI=1S/C16H26O2S/c1-2-3-4-5-6-7-12-17-15-8-10-16(11-9-15)18-13-14-19/h8-11,19H,2-7,12-14H2,1H3 |
InChI-Schlüssel |
YRHAFPHWTNCZKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)OCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-hydroxy-N-{2-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B15168152.png)

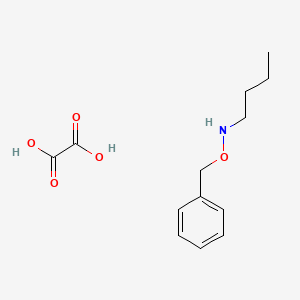


![[6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl]methanol](/img/structure/B15168176.png)
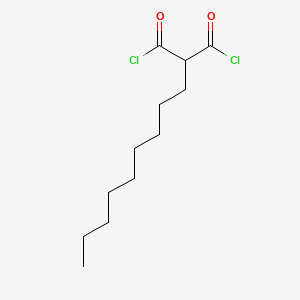
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B15168190.png)
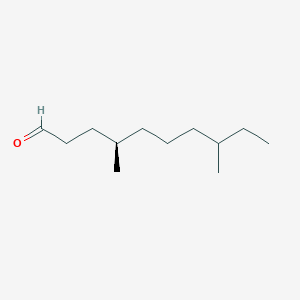

![N-([1,1'-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide](/img/structure/B15168199.png)
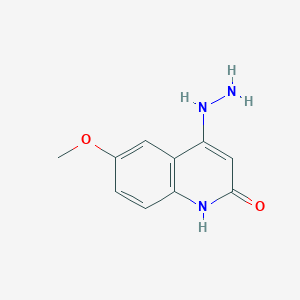
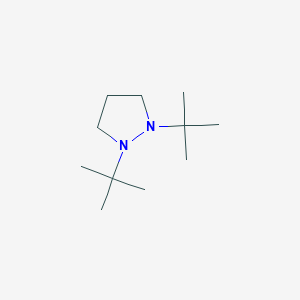
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B15168219.png)
